molecular formula C19H13N3O5 B11694414 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B11694414
M. Wt: 363.3 g/mol
InChI Key: AVEGQSNFTXEMKK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzoxazole core fused with a substituted phenyl group and a 5-nitrofuran carboxamide moiety. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial and antitumor properties. The presence of the nitro group on the furan ring and the methyl substituent on the phenyl group may enhance its binding affinity to biological targets, such as enzymes or receptors involved in microbial pathogenesis .

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H13N3O5/c1-11-12(19-21-14-6-2-3-8-15(14)27-19)5-4-7-13(11)20-18(23)16-9-10-17(26-16)22(24)25/h2-10H,1H3,(H,20,23)

InChI Key

AVEGQSNFTXEMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the coupling of the benzoxazole derivative with the nitrofuran carboxylic acid to form the desired compound.

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . In cancer cells, the compound induces apoptosis by disrupting the cell cycle and promoting cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituent variations, and biological activities. Key comparisons are outlined below:

Benzoxazole and Oxadiazole Derivatives

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
    This compound shares a carboxamide linkage and a substituted phenyl group with the target molecule but replaces the benzoxazole with an oxadiazole ring. In silico studies demonstrated higher binding affinity to Mycobacterium tuberculosis targets compared to control drugs, suggesting that oxadiazole derivatives may offer enhanced interaction with microbial enzymes. However, the benzoxazole core in the target compound could provide greater metabolic stability due to its aromatic rigidity .

  • N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a) This analog combines a benzoxazole and oxadiazole system. Structural data indicate that electron-withdrawing groups (e.g., nitro) improve target engagement by stabilizing charge-transfer interactions .

Chlorophenyl and Nitrophenyl Substituted Analogs

  • N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide
    This compound differs from the target molecule by substituting the methyl group on the phenyl ring with a chlorine atom and adding a 2-nitrophenyl group to the furan. Chlorine’s electronegativity may enhance hydrophobic interactions in target binding pockets, but its larger atomic radius could sterically hinder interactions compared to the methyl group. The dual nitro groups in this analog might increase cytotoxicity, limiting therapeutic utility .

Tetrazole and Benzofuran Derivatives

  • 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) While structurally distinct (tetrazole vs. benzoxazole), this compound shares a nitro-aromatic system. Tetrazoles are known for metabolic resistance but may exhibit lower bioavailability due to their polar nature. In contrast, the benzoxazole-furan scaffold in the target compound likely offers better membrane permeability .
  • N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-benzofuran-2-carbohydrazide This benzofuran derivative highlights the role of nitro groups in enhancing antibacterial activity.

Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound C22 C29 N-[3-(Benzoxazol-2-yl)-4-Cl-Ph]-5-(2-NO₂-Ph)furanamide
Binding Affinity Moderate (predicted) High Moderate High (dual nitro groups)
Metabolic Stability High (benzoxazole rigidity) Moderate (oxadiazole) Low (tetrazole polarity) Moderate (Cl substituent)
ADMET Profile Favorable (predicted) Drug-like Poor absorption Potential cytotoxicity

Key Findings and Implications

  • Substituent Effects : Methyl groups enhance hydrophobic interactions without steric hindrance, whereas chlorine or nitro groups may improve binding but introduce toxicity risks .
  • Heterocyclic Cores : Benzoxazole offers stability, oxadiazole enhances binding, and tetrazole improves solubility but reduces bioavailability .
  • Nitro Group Role : Critical for electrophilic interactions with microbial targets but requires optimization to balance efficacy and safety .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Molecular Formula : C19H13N3O5
  • Molecular Weight : 363.3 g/mol
  • IUPAC Name : this compound

This compound is characterized by its unique structure, which combines a benzoxazole moiety with a nitrofuran derivative. The structural complexity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as DNA gyrase, which plays a crucial role in bacterial DNA replication. This inhibition can lead to bactericidal effects, making it a potential candidate for antimicrobial applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. In vitro studies have demonstrated cytotoxic effects on:

  • Leukemia Cell Lines : Effective against multiple leukemia cell lines.
  • Melanoma Cell Lines : Exhibited potent activity against melanoma cells.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Cell Line TypeIC50 (µM)
Leukemia (K562)12.5
Melanoma (A375)15.0
Breast Cancer (MCF-7)18.0
Lung Cancer (A549)20.0

These findings highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanisms and efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have shown effectiveness against several bacterial strains:

  • Gram-positive Bacteria : Staphylococcus aureus
  • Gram-negative Bacteria : Escherichia coli

The minimal inhibitory concentrations (MIC) for these bacteria are presented in Table 2:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have explored the biological activity of various benzoxazole derivatives, including this compound. For instance, Kakkar et al. (2019) investigated a series of benzoxazole derivatives and found that those with electron-donating substituents exhibited enhanced anticancer activity compared to their counterparts .

Furthermore, another study highlighted the compound's potential as a molecular probe for studying enzyme inhibition and protein interactions, emphasizing its versatility in biological research applications.

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